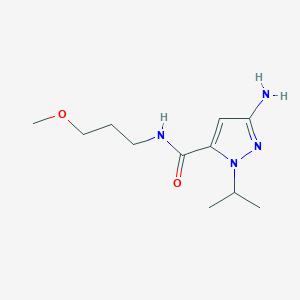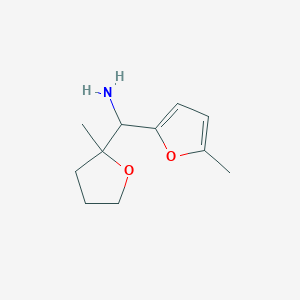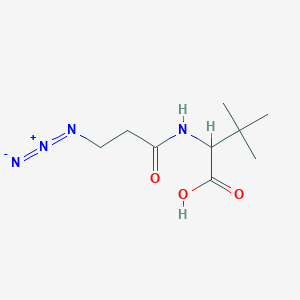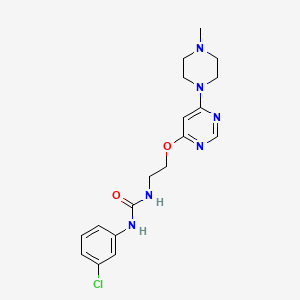![molecular formula C15H19N5O B2997184 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide CAS No. 2034615-13-7](/img/structure/B2997184.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has aroused the interest of researchers due to their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of 3-aminotriazole, different aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine as a ketene N,S-acetal in a three-component condensation . The presence of trichloroacetic acid as a Brønsted–Lowry acidic promoter in acetonitrile or water solvent and room temperature condition results in novel triazolo[1,5-a]pyrimidine systems .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, a three-component cyclocondensation reaction involving 3-amino-1,2,4-triazole, aromatic or heterocyclic aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine can be used for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds .Aplicaciones Científicas De Investigación
CDK2 Inhibition in Cancer Treatment
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibiting CDK2 can selectively target tumor cells, making it an appealing strategy for cancer treatment .
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Apoptosis Induction
The compound has been found to induce apoptosis, a process of programmed cell death, within HCT cells . This property is particularly useful in cancer treatment, where the goal is to eliminate cancerous cells.
Cell Cycle Alteration
The compound has been observed to cause significant alterations in cell cycle progression . This could potentially disrupt the growth and division of cancer cells, thereby inhibiting tumor growth.
Molecular Docking
The compound has been used in molecular docking simulations, where it has shown a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests its potential as a lead compound in drug design.
Antimicrobial Agents in Agriculture
Although not directly related to the exact compound, a series of novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety, which is structurally similar to the compound , have been designed, synthesized, and evaluated as antimicrobial agents in agriculture .
Mecanismo De Acción
Target of Action
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Therefore, the primary targets of this compound could be these enzymes and receptors.
Mode of Action
It’s known that jak inhibitors, for example, work by blocking the action of janus kinases (jaks), a type of enzyme that plays a crucial role in the process of cell growth and immune response .
Biochemical Pathways
The compound, being a potential inhibitor of JAK1 and JAK2, could affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAKs, the compound could potentially disrupt these processes, leading to its therapeutic effects.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a JAK inhibitor, it could potentially have anti-inflammatory effects by reducing the activity of the immune system . This could make it useful in the treatment of conditions such as autoimmune diseases.
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown promising biological activities, making them attractive targets for future research . The development of new synthesis methods and the exploration of their biological activities could lead to the discovery of new therapeutic agents .
Propiedades
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRHHYKUKUXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)



![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2997111.png)




![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)